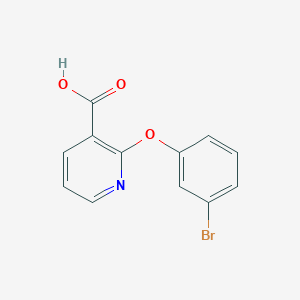

2-(3-Bromophenoxy)pyridine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3-Bromophenoxy)pyridine-3-carboxylic acid is an organic compound with the molecular formula C12H8BrNO3 and a molecular weight of 294.1 g/mol . It is known for its applications in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenoxy)pyridine-3-carboxylic acid typically involves the reaction of 3-bromophenol with 2-chloropyridine-3-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenoxy)pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the phenoxy group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde under suitable conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Conditions typically involve a polar aprotic solvent and a base.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Nucleophilic Substitution: Substituted phenoxy derivatives.

Oxidation: Oxidized pyridine derivatives.

Reduction: Alcohols or aldehydes derived from the carboxylic acid group.

Scientific Research Applications

2-(3-Bromophenoxy)pyridine-3-carboxylic acid has a wide range of applications in scientific research, including:

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenoxy)pyridine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving its functional groups, such as the carboxylic acid and bromophenoxy moieties, which can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions.

Comparison with Similar Compounds

Similar Compounds

2-(4-Bromophenoxy)pyridine-3-carboxylic acid: Similar structure but with the bromine atom at the 4-position of the phenoxy group.

2-(3-Chlorophenoxy)pyridine-3-carboxylic acid: Similar structure with a chlorine atom instead of bromine.

2-(3-Methylphenoxy)pyridine-3-carboxylic acid: Similar structure with a methyl group instead of bromine.

Uniqueness

2-(3-Bromophenoxy)pyridine-3-carboxylic acid is unique due to the presence of the bromine atom at the 3-position of the phenoxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s properties and applications.

Biological Activity

2-(3-Bromophenoxy)pyridine-3-carboxylic acid is an organic compound that has attracted attention due to its unique chemical structure and potential biological activities. The presence of a bromophenoxy group attached to a pyridine ring, along with a carboxylic acid functional group, contributes to its pharmacological properties. This article explores the biological activity of this compound, focusing on its anti-inflammatory and antimicrobial properties, among other therapeutic potentials.

- Molecular Formula : C12H9BrNO3

- Molecular Weight : 288.11 g/mol

- Structure : The compound features a bromophenoxy group linked to a pyridine-3-carboxylic acid framework, enhancing its interaction with biological targets.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. It has been shown to inhibit various inflammatory pathways by interacting with proteins involved in inflammation. For instance, studies have demonstrated its ability to modulate the expression of pro-inflammatory cytokines, thereby reducing inflammation in cellular models .

Antimicrobial Activity

The compound also displays antimicrobial properties. In vitro studies have reported its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The mechanism of action may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Mechanistic Studies

Mechanistic studies have highlighted the binding affinity of this compound with specific biological macromolecules. For example:

- Protein Interaction : The compound binds to proteins involved in inflammatory responses, which may lead to decreased activity of inflammatory mediators.

- DNA Interaction : Preliminary studies suggest that it may interact with DNA, indicating potential roles in anticancer research .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(2-Bromophenoxy)pyridine-3-carboxylic acid | Similar structure with different substitution | Exhibits different biological activity profile |

| 3-Bromopyridine | Pyridine base without phenoxy group | Primarily used in synthesis rather than biological applications |

| 2-(Phenoxy)pyridine-3-carboxylic acid | Lacks bromine substitution | May have different reactivity and stability |

This table illustrates the diversity within this chemical class while highlighting the unique features of this compound that contribute to its specific applications and activities.

Case Studies

Several case studies have explored the biological activities of this compound:

- Anti-inflammatory Study : A study conducted on human cell lines treated with this compound showed a reduction in the levels of TNF-alpha and IL-6, key cytokines involved in inflammation .

- Antimicrobial Efficacy : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones compared to control groups .

Properties

IUPAC Name |

2-(3-bromophenoxy)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrNO3/c13-8-3-1-4-9(7-8)17-11-10(12(15)16)5-2-6-14-11/h1-7H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIXPNVONZCQENB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OC2=C(C=CC=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.